Isoconazole nitrate

Catalog No.
S530887
CAS No.
24168-96-5
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoconazole nitrate

CAS Number

24168-96-5

Product Name

Isoconazole nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

NNGQLSIGRSTLLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole, Fazol, Gyno Icaden, Gyno-Travogen, Icaden, isoconazole, isoconazole nitrate, R15454, Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Isoconazole nitrate is an antifungal compound derived from isoconazole, classified under the azole group of antifungals. It is primarily used to treat superficial skin and vaginal infections, exhibiting effectiveness comparable to that of clotrimazole. The compound has a complex chemical structure characterized by its imidazole ring and multiple chlorine substituents, which contribute to its biological activity and pharmacological properties. Its chemical formula is C18H15Cl4N3O4C_{18}H_{15}Cl_{4}N_{3}O_{4}, and it has a molecular weight of approximately 479.14 g/mol .

  • Skin irritation (burning, itching, redness) at the application site.
  • Allergic reactions (rare).
  • In vitro studies have shown isoconazole nitrate to be effective against a wide range of dermatophytes, yeasts, and molds . This includes common fungal pathogens causing conditions like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) .

Penetration and Storage

Understanding the penetration depth and storage capacity of topical medications is crucial for optimizing their efficacy. Research has explored the penetration and storage of isoconazole nitrate in the skin:

  • Differential stripping studies have revealed that isoconazole nitrate effectively penetrates the stratum corneum (the outermost layer of the skin) and hair follicles . This allows for sustained drug release, potentially extending its therapeutic effect beyond the application period .

Combination Therapy

Researchers have investigated the potential benefits of combining isoconazole nitrate with other medications for specific conditions:

  • Studies comparing isoconazole nitrate alone and in combination with a corticosteroid (diflucortolone valerate) for treating tinea inguinalis (jock itch) have shown that the combination therapy might be more effective in reducing inflammation and itching while maintaining similar antifungal efficacy .
Typical of azole antifungals. It can react with acids, particularly nitric acid, to form its nitrate salt. The reaction can be represented as follows:

Isoconazole+Nitric AcidIsoconazole Nitrate\text{Isoconazole}+\text{Nitric Acid}\rightarrow \text{Isoconazole Nitrate}

This reaction involves the protonation of the imidazole nitrogen and the formation of a nitrate ester, which enhances the solubility and bioavailability of the compound .

Isoconazole nitrate exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts membrane integrity, leading to cell death. The compound is particularly effective against dermatophytes and yeast infections, making it suitable for treating conditions like athlete's foot and candidiasis . Additionally, it has shown antibacterial properties in some studies, indicating a broader spectrum of activity .

The synthesis of isoconazole nitrate typically involves the reaction of isoconazole with nitric acid in a controlled environment to ensure proper formation of the nitrate salt. A common method includes:

  • Dissolving isoconazole in a suitable solvent.
  • Adding nitric acid slowly while stirring to maintain temperature control.
  • Isolating the product through crystallization or precipitation methods.

Alternative methods may involve using different nitrating agents or solvents to optimize yield and purity .

Isoconazole nitrate is primarily used in dermatological formulations for treating fungal infections. Its applications include:

  • Topical creams for skin infections
  • Vaginal suppositories for candidiasis
  • Ointments for localized treatment of dermatophyte infections

Due to its antifungal properties, it is also explored in formulations aimed at preventing fungal growth in agricultural settings .

Studies have indicated that isoconazole nitrate can interact with various biological molecules, enhancing its efficacy against fungal pathogens. Interaction with metal ions, such as copper(II), has been explored to form complexes that may exhibit improved antifungal activity . Additionally, its interactions with other drugs have been studied to assess potential synergistic effects or adverse reactions when used in combination therapies.

Isoconazole nitrate shares structural similarities with several other azole antifungals. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
ClotrimazoleC_{22}H_{17}ClN_{2}Broad-spectrum antifungal; often used in similar indications but has a different structure.
KetoconazoleC_{26}H_{28}ClN_{3}OEffective against systemic fungal infections; more hydrophobic than isoconazole nitrate.
MiconazoleC_{22}H_{27}ClN_{2}OUsed for topical applications; structurally distinct with different side chains affecting solubility.

Isoconazole nitrate's unique chlorine substitution pattern and imidazole ring configuration contribute to its specific antifungal activity profile, differentiating it from these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 g/mol

Monoisotopic Mass

476.981667 g/mol

Heavy Atom Count

29

Appearance

White Solid

Melting Point

181-183°C

UNII

5AS8P3N30X

Related CAS

27523-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 36 of 37 companies with hazard statement code(s):;
H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

40036-10-0
24168-96-5

Wikipedia

Isoconazole nitrate

Dates

Modify: 2023-08-15

Explore Compound Types